molecular formula C13H10Cl2N2O3S B337458 2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

2,4-dichloro-N-(4-sulfamoylphenyl)benzamide

Cat. No. B337458
M. Wt: 345.2 g/mol
InChI Key: LGTFTTJXLPAIBX-UHFFFAOYSA-N
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Patent
US06235680B1

Procedure details

10 g (60mmol) of sulfanilamide are suspended in 150 ml of dioxane and 4.6 g (60 mmol) of pyridine are added. 12.2 g (60 mmol) of 2,4-dichloro-benzoyl chloride are then added at 0° C., and stirring is continued for 2 hours at room temperature. The mixture is stirred in 200 ml of water, and the precipitate which separates out is filtered off with suction and dried;
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([NH2:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].N1C=CC=CC=1.[Cl:18][C:19]1[CH:27]=[C:26]([Cl:28])[CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22]>O1CCOCC1.O>[S:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:21](=[O:22])[C:20]2[CH:24]=[CH:25][C:26]([Cl:28])=[CH:27][C:19]=2[Cl:18])=[CH:7][CH:8]=1)(=[O:10])(=[O:2])[NH2:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate which separates out is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)NC(C1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.